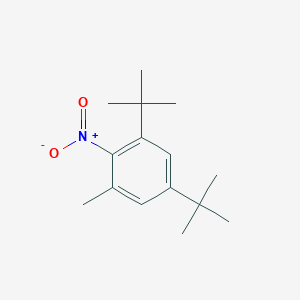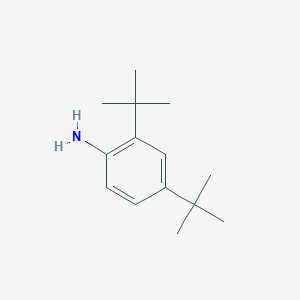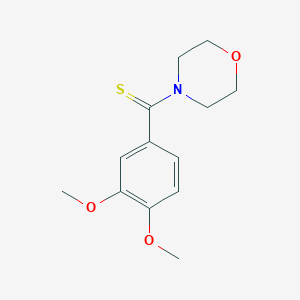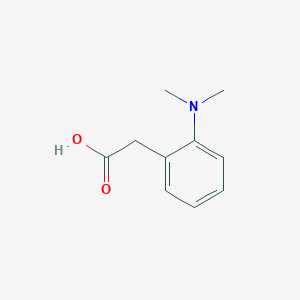
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol, also known as QMNOH, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. QMNOH is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a key role in many physiological processes. In
Mechanism Of Action
The mechanism of action of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is complex and not fully understood. However, it is known that (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol releases nitric oxide in the body, which can activate various signaling pathways and lead to a range of physiological effects. Nitric oxide has been shown to have anti-inflammatory, anti-platelet, and vasodilatory effects, among others, which may contribute to (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's potential therapeutic benefits.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol are still being studied, but several studies have reported promising results. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments is its ability to release nitric oxide, which can be measured using various techniques. This makes (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol a useful tool for studying the physiological effects of nitric oxide in vitro and in vivo. However, one limitation of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is its potential toxicity, which may limit its use in certain experiments or require careful handling.
Future Directions
There are several future directions for research on (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. One area of interest is in the development of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol-based therapies for cancer and cardiovascular diseases. Another potential direction is in the study of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's mechanism of action and its effects on various signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments and its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol involves the reaction of 2-methyl-3-nitrobenzaldehyde with 3-amino-4-hydroxyquinazoline in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol.
Scientific Research Applications
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer therapy. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
In addition to cancer therapy, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has also been studied for its potential use in treating cardiovascular diseases. Nitric oxide has been shown to play a key role in regulating blood pressure and vascular tone, and (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's ability to release nitric oxide makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
properties
CAS RN |
61880-85-1 |
|---|---|
Product Name |
(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol |
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.2 g/mol |
IUPAC Name |
N-hydroxy-2-methyl-3-oxidoquinazolin-3-ium-4-carboxamide |
InChI |
InChI=1S/C10H9N3O3/c1-6-11-8-5-3-2-4-7(8)9(13(6)16)10(14)12-15/h2-5,15H,1H3,(H,12,14) |
InChI Key |
RRJYSLDFMVIQFY-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2/C(=C(/N=O)\O)/N1O |
SMILES |
CC1=NC2=CC=CC=C2C(=[N+]1[O-])C(=O)NO |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C(N=O)O)N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)


![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)





![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)

![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

